molecular formula C12H18N2O B3162902 2-(3-Piperazin-1-yl-phenyl)-ethanol CAS No. 882695-38-7

2-(3-Piperazin-1-yl-phenyl)-ethanol

Cat. No. B3162902
CAS RN: 882695-38-7
M. Wt: 206.28 g/mol
InChI Key: RGWVCWOZKGFBBF-UHFFFAOYSA-N
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Description

2-(3-Piperazin-1-yl-phenyl)-ethanol is a chemical compound that is part of the arylpiperazines class . Arylpiperazines are known to be one of the most important classes of 5-HT 1A R ligands and have attracted considerable interests for their versatile properties in chemistry and pharmacology .


Synthesis Analysis

The synthesis of novel thiazolinylphenyl-piperazines, which includes this compound, was achieved through an efficient protocol . The new compounds were tested for their functional activity and affinity at 5-HT 1A receptors .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1 H-NMR and 13 C-NMR . The 1 H-NMR (400 MHz, CDCl 3) δ: 1.80 (s, 1H), 3.06 (m, 4H, 2CH 2 pip.), 3.22 (m, 4H, 2CH 2 pip.), 3.41 (t, 2H, -CH 2-, J = 8.4 Hz), 4.46 (t, 2H, -CH 2-, J = 8.4 Hz), 7.15 (bs, 1H), 7.29 (bs, 2H), 7.45 (bs, 1H); 13 C-NMR (101 MHz, CDCl 3) δ: 33.60, 46.07, 50.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a yield of 65% and a melting point of 109–110 °C .

Advantages and Limitations for Lab Experiments

2-(3-Piperazin-1-yl-phenyl)-ethanol is a versatile compound that has a variety of applications in scientific research. It is a relatively stable compound, and is relatively easy to synthesize and purify. However, it is a relatively expensive compound, and its solubility in water is limited. In addition, it is a relatively toxic compound, and should be handled with care in the laboratory.

Future Directions

2-(3-Piperazin-1-yl-phenyl)-ethanol has potential applications in a variety of areas, including drug development, biochemistry, and medical research. Future research should focus on exploring the potential therapeutic effects of this compound, as well as its potential applications in drug delivery. In addition, further research should be conducted to explore the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs. Finally, further research should be conducted to explore the potential applications of this compound

Scientific Research Applications

2-(3-Piperazin-1-yl-phenyl)-ethanol has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as 2-phenyl-3-piperazin-1-yl-ethanol derivatives and 2-phenyl-3-piperazin-1-yl-ethanol analogs. It has also been used as a building block in the synthesis of various drugs, such as anticonvulsants and analgesics. In addition, this compound has been studied for its potential applications in biochemistry and drug development.

properties

IUPAC Name

2-(3-piperazin-1-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-9-4-11-2-1-3-12(10-11)14-7-5-13-6-8-14/h1-3,10,13,15H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWVCWOZKGFBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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